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Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(1-cyclohexen-1-yl)morpholine, a versatile intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition. This

information is crucial for the unambiguous identification and characterization of this compound

in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 4-(1-cyclohexen-1-yl)morpholine is summarized in the following

tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data for 4-(1-cyclohexen-1-yl)morpholine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.75 t 1H =CH (vinyl)

~3.70 t 4H -N-CH₂- (morpholine)

~2.75 t 4H -O-CH₂- (morpholine)

~2.15 m 4H Allylic CH₂

~1.65 m 4H CH₂

Table 2: ¹³C NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (δ) ppm Assignment

~135.0 =C-N (vinylic)

~100.0 =CH (vinylic)

~67.0 -O-CH₂- (morpholine)

~50.0 -N-CH₂- (morpholine)

~29.0 Allylic CH₂

~25.0 CH₂

~23.0 CH₂

Table 3: ¹⁵N NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (δ) ppm Reference

Not explicitly found in search results Expected in the enamine region

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Table 4: IR Absorption Data for 4-(1-cyclohexen-1-yl)morpholine

Wavenumber (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (alkane)

~2850 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (enamine)

~1120 Strong C-O-C stretch (ether)

~1115 Strong C-N stretch (amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 5: Mass Spectrometry Data for 4-(1-cyclohexen-1-yl)morpholine

m/z Relative Intensity Assignment

167 High [M]⁺ (Molecular Ion)

108 Moderate [M - C₄H₇O]⁺

166 Moderate [M - H]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-(1-cyclohexen-1-yl)morpholine is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ

0.00 ppm).
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Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a

proton frequency of 300 MHz or higher. For ¹H NMR, standard pulse sequences are used.

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for

each unique carbon.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

internal standard.

Infrared (IR) Spectroscopy
As a liquid, the IR spectrum of 4-(1-cyclohexen-1-yl)morpholine can be obtained using the

following methods:

Neat Liquid (Capillary Cell): A drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of

the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC) system for separation and purification. A dilute solution of the

compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the

GC.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
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quadrupole).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 4-(1-cyclohexen-1-yl)morpholine.
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Caption: Logical workflow for the structural elucidation of 4-(1-cyclohexen-1-yl)morpholine

using spectroscopic methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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